molecular formula C26H21N5O2S3 B2778662 3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide CAS No. 690270-02-1

3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide

Cat. No.: B2778662
CAS No.: 690270-02-1
M. Wt: 531.67
InChI Key: JHJZGXIGQBKBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide is a heterocyclic molecule featuring a fused cyclopenta-thieno-pyrimidinone core modified with a phenyl group at the 3-position and a propanamide linker terminating in a 5-phenyl-1,2,4-thiadiazol-3-yl moiety. The thieno-pyrimidinone scaffold is known for its pharmacological relevance, with analogs demonstrating anti-tyrosinase, anticancer, and antimicrobial properties . The thioether linkage and thiadiazole substituent in this compound suggest enhanced metabolic stability and target-binding specificity compared to simpler derivatives .

Properties

IUPAC Name

3-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2S3/c32-20(27-25-28-22(36-30-25)16-8-3-1-4-9-16)14-15-34-26-29-23-21(18-12-7-13-19(18)35-23)24(33)31(26)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,27,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJZGXIGQBKBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCCC(=O)NC4=NSC(=N4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of the Target Compound and Analogs

Compound Core Structure R Group (Position 3) Amide/Functional Group Substituent
Target Compound Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one Phenyl N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide
Same 4-Chlorophenyl N-(2-isopropylphenyl)acetamide
Same 4-Chlorophenyl N-(9-ethylcarbazol-3-yl)acetamide
Same 4-Chlorophenyl Ethyl 2-(thioacetamido)acetate

Key Observations :

R Group at Position 3 : The target compound’s phenyl group lacks electron-withdrawing substituents (e.g., chlorine in and ), which may reduce electrophilicity and alter binding interactions.

Amide Substituents: The thiadiazole ring in the target compound’s propanamide chain is structurally distinct from the carbazole () and isopropylphenyl () groups. Thiadiazoles are known to improve metabolic stability and hydrogen-bonding capacity . ’s ethyl ester group introduces higher lipophilicity but lower enzymatic resistance compared to amide-linked substituents.

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